(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
(1R,4R)-2-Oxa-5-azabicyclo[221]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantioselective synthesis of the compound, providing high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis, providing stereochemical control during reactions.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of polymers and other materials through oxa ring-opening reactions.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another member of the oxanorbornane family with similar biological activities.
2,5-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms and exhibits different chemical reactivity and applications.
Camphorquinone: A bicyclic compound used in organic synthesis and as a photoinitiator in polymer chemistry.
Uniqueness
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of oxygen and nitrogen atoms within a bicyclic structure, providing distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOUXNTSMWQSA-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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